2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile
Description
Properties
IUPAC Name |
2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDSWSMEQAQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile typically involves the following steps:
Bromination and Fluorination: The starting material, phenylacetonitrile, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Amination: The brominated and fluorinated phenylacetonitrile is then subjected to amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the phenyl ring and the acetonitrile moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and catalysts to facilitate the substitution.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile exhibits notable antimicrobial activity. The halogen substituents enhance its binding affinity to biological targets, potentially leading to improved efficacy against a range of pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies demonstrate that it can modulate enzyme activities involved in cancer cell proliferation. The mechanism of action appears to involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival.
Material Science
Synthesis of Advanced Materials
In material science, this compound serves as a versatile building block for synthesizing various advanced materials. Its unique chemical structure allows it to participate in multiple synthetic pathways, making it useful in creating polymers and other functional materials. The compound's reactivity is enhanced by the presence of halogen atoms, facilitating reactions such as nucleophilic substitutions and coupling reactions.
Case Study 1: Synthesis of Antimicrobial Agents
A study conducted by Owens et al. (2003) explored the synthesis of novel antimicrobial agents using derivatives of this compound. The researchers modified the compound to enhance its solubility and bioavailability, leading to compounds that demonstrated significant antibacterial activity against resistant strains of bacteria .
Case Study 2: Anticancer Research
In a study published by Churcher et al. (2003), researchers evaluated the anticancer potential of halogenated derivatives of this compound. The results indicated that these compounds could effectively inhibit the growth of cancer cell lines in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
Comparative Analysis Table
The following table summarizes the key features and applications of this compound compared to structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect | Application Area |
|---|---|---|---|
| This compound | Amino group with bromine and fluorine | High binding affinity due to halogen substituents | Medicinal Chemistry |
| 2-(5-Bromo-2-fluorophenyl)acetamide | Acetamide group | Lacks amino functionality | Antimicrobial Research |
| 2-(5-Bromo-2-fluorophenyl)acetic acid | Carboxylic acid group | More acidic compared to acetamide derivative | Material Science |
Mechanism of Action
The mechanism of action of 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological activity.
Comparison with Similar Compounds
2-(5-Bromo-2-Fluorophenyl)Acetonitrile
- Molecular Formula : C₈H₅BrFN
- Molecular Weight : 214.04 g/mol
- Key Differences: Lacks the amino group at the α-carbon.
- Properties: Purity: 96% (commercial grade) . Applications: Precursor for further functionalization (e.g., Strecker synthesis to introduce amino groups) .
- Reactivity: The absence of the amino group limits nucleophilic activity compared to the target compound.
2-Amino-2-(3-Chlorophenyl)Acetonitrile Hydrochloride
- Molecular Formula : C₈H₇ClN₂ (free base)
- Molecular Weight : 166.61 g/mol (free base)
- Key Differences : Substitutes bromo and fluoro with a single chloro group at the meta position.
- Properties :
- Reactivity : Chloro’s weaker electron-withdrawing effect compared to bromo/fluoro may reduce electrophilic aromatic substitution rates.
2-Amino-2-(4-(Difluoromethoxy)Phenyl)Acetonitrile
2-[(5-Bromo-2-Fluorophenyl)Methylamino]-Acetamide
- Molecular Formula : C₉H₁₀BrFN₂O
- Molecular Weight : 261.09 g/mol
- Key Differences: Amino group is substituted with a methylamino-acetamide moiety.
- Properties :
- Applications : Likely used in peptide mimetics or kinase inhibitor synthesis.
2-(5-Bromothiophen-2-Yl)Acetonitrile
- Molecular Formula : C₆H₄BrNS
- Molecular Weight : 202.08 g/mol
- Key Differences : Replaces the benzene ring with a thiophene heterocycle.
- Properties :
- Applications: Potential use in conductive polymers or heterocyclic drug scaffolds.
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Properties/Applications |
|---|---|---|---|---|
| Target Compound | C₈H₆BrFN₂ | 229.05 | 5-Br, 2-F, α-amino | Pharmaceutical intermediate, nucleophile |
| 2-(5-Bromo-2-Fluorophenyl)Acetonitrile | C₈H₅BrFN | 214.04 | 5-Br, 2-F | Precursor for amino derivatives |
| 2-Amino-2-(3-Chlorophenyl)Acetonitrile HCl | C₈H₇ClN₂ | 166.61 (free base) | 3-Cl, α-amino | Strecker synthesis product |
| 2-Amino-2-(4-(Difluoromethoxy)Phenyl)Acetonitrile | C₉H₇F₂N₂O | 222.17 | 4-(OCHF₂), α-amino | High lipophilicity, drug design |
| 2-(5-Bromothiophen-2-Yl)Acetonitrile | C₆H₄BrNS | 202.08 | Thiophene, 5-Br | Heterocyclic chemistry, polymers |
Biological Activity
2-Amino-2-(5-bromo-2-fluorophenyl)acetonitrile (CAS Number: 23509631) is an organic compound notable for its potential biological activities. This compound, characterized by the presence of an amino group, a bromine atom at the 5-position, and a fluorine atom at the 2-position of the phenyl ring, has garnered interest in medicinal chemistry due to its unique structural features which enhance its reactivity and interaction with biological systems.
- Molecular Formula : C8H6BrFN2
- Molecular Weight : 265.51 g/mol
- Structural Features :
- Amino group for hydrogen bonding
- Bromine and fluorine atoms contributing to halogen bonding
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, while the halogen atoms enhance binding affinity and specificity. Although specific mechanisms are still under investigation, preliminary studies suggest potential applications in therapeutic areas such as anti-cancer and anti-inflammatory treatments .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
-
Anticancer Activity :
- Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with cellular pathways involved in tumor growth.
- Case studies have indicated its potential in modulating myeloid leukemia.
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and biological activities compared to related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-(6-bromo-3-fluoro-phenyl)acetonitrile | Similar amino and acetonitrile groups; different halogen positions | Different halogen placement may affect biological activity |
| 5-Bromo-2-fluoroaniline | Contains bromine and fluorine; lacks acetonitrile moiety | Simpler structure; primarily used in dye synthesis |
| 3-Amino-4-bromobenzonitrile | Contains an amino group; different nitrile position | Variation in nitrile position may influence reactivity |
Case Studies
- In Vitro Studies :
- Antimicrobial Testing :
Q & A
Q. What synthetic methodologies are recommended for preparing 2-amino-2-(5-bromo-2-fluorophenyl)acetonitrile with high purity?
The Strecker amino acid synthesis is a foundational approach for synthesizing α-aminonitriles. For this compound, a modified Strecker reaction involving cyanide addition to an imine intermediate derived from 5-bromo-2-fluorobenzaldehyde and ammonia can be employed. Key steps include pH control to stabilize intermediates and the use of TMSCN (trimethylsilyl cyanide) to enhance reaction efficiency . Post-synthesis purification via recrystallization using acetonitrile as a solvent is critical to achieving >95% purity, as noted in analogous protocols .
Q. How can crystallization challenges be addressed during purification?
Recrystallization from acetonitrile at low temperatures (0–6°C) is effective for isolating the compound while minimizing decomposition. This method leverages the temperature-dependent solubility of nitriles and avoids thermal degradation. Storage at 0–6°C post-purification is essential to maintain stability .
Q. What analytical techniques are suitable for structural confirmation?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural proof, including bond lengths and angles. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, ¹⁹F) are complementary for verifying molecular weight, halogen presence, and stereochemistry .
Q. Which chromatographic methods are optimal for quantifying this compound in complex matrices?
Reverse-phase HPLC with a C18 column and acetonitrile-water gradients (e.g., 40–60% acetonitrile over 15 min) is recommended. For trace analysis, LC-MS/MS with electrospray ionization (ESI) enhances sensitivity. Gas chromatography (GC) with flame ionization detection (FID) requires careful optimization of injection temperature and carrier gas flow to avoid acetonitrile-related matrix effects .
Q. How should researchers handle the compound’s instability during storage?
Store the compound in amber vials under inert gas (argon/nitrogen) at 0–6°C. Avoid exposure to moisture and light, as both accelerate nitrile hydrolysis. Periodic NMR stability checks (e.g., monitoring for amine or carboxylic acid byproducts) are advised .
Advanced Research Questions
Q. What mechanistic insights guide the optimization of enantiomeric purity in asymmetric synthesis?
Asymmetric Strecker syntheses using chiral catalysts (e.g., thiourea-based organocatalysts) or TMSCN with chiral auxiliaries can yield enantiomerically enriched products. Kinetic resolution during crystallization or chiral HPLC separation (e.g., Chiralpak IA column) further refines purity. Mechanistic studies should focus on imine activation and cyanide nucleophilicity .
Q. How can analytical methods be optimized to resolve co-eluting impurities in HPLC?
Employ a Design of Experiments (DoE) approach, such as a two-level factorial design, to optimize mobile phase composition, column temperature, and pH. For example, reducing acetonitrile content to 35% or adding 0.1% formic acid improves peak resolution for polar impurities. Central composite designs validate robustness .
Q. What strategies mitigate interference from bromine/fluorine substituents in spectroscopic analysis?
For NMR, use deuterated DMSO-d₆ to dissolve the compound and suppress halogen-induced broadening. In mass spectrometry, collision-induced dissociation (CID) helps differentiate bromine isotopic patterns (M+2 peaks) from fragment ions. X-ray photoelectron spectroscopy (XPS) quantifies surface halogen content if bulk analysis is inconclusive .
Q. How should contradictory solubility data in acetonitrile-water systems be reconciled?
Phase separation in acetonitrile-water mixtures can occur under high salt concentrations or low temperatures. Use salt-out extraction (e.g., adding ammonium sulfate) to isolate the compound from aqueous layers. Low-temperature extraction (−20°C) minimizes solubility discrepancies .
Q. What computational tools predict reactivity trends for functional group modifications?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as nitrile hydrolysis to amides. PubChem’s InChI descriptors and molecular docking simulations predict binding affinities if the compound is a synthetic precursor for bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
